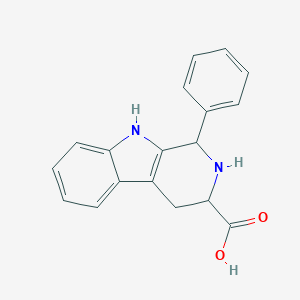

Ácido 1-fenil-2,3,4,9-tetrahidro-1H-β-carbolina-3-carboxílico

Descripción general

Descripción

J-2156 es un agonista altamente potente y selectivo del receptor de somatostatina tipo 4 (receptor SST4). Ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el alivio de la alodinia mecánica y la hiperalgesia mecánica en varios modelos animales . El compuesto exhibe una afinidad nanomolar para los receptores SST4 humanos y de rata, convirtiéndolo en una herramienta valiosa en la investigación científica .

Aplicaciones Científicas De Investigación

J-2156 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar la relación estructura-actividad de los agonistas del receptor SST4.

Biología: Se investiga por su papel en la modulación de las vías del dolor y las funciones de las neuronas sensoriales.

Medicina: Se explora por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones como la neuropatía diabética dolorosa y el dolor óseo inducido por el cáncer.

Industria: Se utiliza en el desarrollo de nuevos fármacos analgésicos que se dirigen al receptor SST4 .

Mecanismo De Acción

J-2156 ejerce sus efectos mediante la unión selectiva al receptor SST4, un receptor acoplado a proteína G. Al unirse, activa las vías de señalización intracelular que conducen a la inhibición de las señales del dolor. La alta selectividad del compuesto para el receptor SST4 asegura efectos mínimos fuera del objetivo, lo que lo convierte en un candidato prometedor para el manejo del dolor .

Compuestos Similares:

NNC 26-9100: Otro agonista del receptor SST4 con una afinidad de unión similar.

Somatostatina-14 y Somatostatina-28: Ligandos endógenos para el receptor SST4.

Nuevas Moléculas de Pirrolo-Pirimidina: Agonistas del receptor SST4 desarrollados recientemente con potentes efectos antinociceptivos.

Singularidad de J-2156: J-2156 se destaca por su alta potencia y selectividad para el receptor SST4. Exhibe mayor eficacia en modelos preclínicos de dolor en comparación con otros agonistas del receptor SST4, lo que lo convierte en una herramienta valiosa en la investigación del dolor y el desarrollo de fármacos .

Análisis Bioquímico

Biochemical Properties

As a harmala alkaloid, it may interact with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de J-2156 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central, seguida de modificaciones de grupos funcionales para lograr la selectividad y potencia deseadas para el receptor SST4. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial: La producción industrial de J-2156 sigue rutas sintéticas similares a la síntesis a escala de laboratorio, pero se escala para satisfacer las demandas comerciales. El proceso implica medidas estrictas de control de calidad para garantizar la consistencia y la reproducibilidad. Se emplean técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para purificar el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: J-2156 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden emplear para modificar ciertos grupos funcionales dentro de la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en reacciones de sustitución.

Productos Principales:

Comparación Con Compuestos Similares

NNC 26-9100: Another SST4 receptor agonist with similar binding affinity.

Somatostatin-14 and Somatostatin-28: Endogenous ligands for the SST4 receptor.

Novel Pyrrolo-Pyrimidine Molecules: Recently developed SST4 receptor agonists with potent antinociceptive effects.

Uniqueness of J-2156: J-2156 stands out due to its high potency and selectivity for the SST4 receptor. It exhibits greater efficacy in preclinical models of pain compared to other SST4 receptor agonists, making it a valuable tool in pain research and drug development .

Actividad Biológica

1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS Number: 82789-18-2) is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological significance of this compound, focusing on its antimalarial, antiviral, antitumor, and antifungal properties.

The compound's molecular formula is , and it features a tetrahydro-beta-carboline structure that is known for its biological relevance. The compound can be synthesized through various methods involving precursors such as tryptophan derivatives and aldehydes .

1. Antimalarial Activity

Tetrahydro-beta-carbolines (THβCs), including 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, have demonstrated significant antimalarial properties. A study indicated that certain THβC derivatives exhibited potent inhibitory effects against Plasmodium falciparum, with minimum inhibitory concentrations (MIC) ranging from 0.05 to 0.11 μM, outperforming traditional antimalarial drugs such as chloroquine (MIC = 0.391 μM) .

| Compound | Structure | MIC (μM) |

|---|---|---|

| Chloroquine | - | 0.391 |

| THβC Derivative A | R = i-Pr | 0.05 |

| THβC Derivative B | R = Me | 0.06 |

| THβC Derivative C | R = Et | 0.11 |

2. Antiviral Activity

Research has shown that beta-carbolines possess antiviral properties against various viruses. For instance, compounds related to the beta-carboline structure have been tested against Herpes simplex virus and influenza viruses, demonstrating effective inhibition at concentrations ranging from 25 to 250 ng per disc .

3. Antitumor Activity

The antitumor potential of THβCs has also been investigated extensively. One study highlighted the ability of certain derivatives to inhibit tumor cell proliferation in vitro. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

4. Antifungal Activity

In addition to its other activities, 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has shown promising antifungal effects against a range of phytopathogenic fungi. In vitro studies revealed that certain derivatives exhibited significant fungicidal activity against species such as Fusarium oxysporum and Colletotrichum gloeosporioides, with effective concentrations leading to over 60% inhibition of fungal growth .

Case Studies

- Antimalarial Efficacy : A recent study synthesized a series of chloroquine-THβC hybrid molecules and tested their efficacy against chloroquine-sensitive strains of P. falciparum. The results indicated that these hybrids not only maintained but enhanced the antimalarial activity compared to their parent compounds .

- Antiviral Mechanism : In vitro assays demonstrated that specific beta-carboline derivatives could inhibit viral replication in cell lines infected with influenza A virus by interfering with viral entry and replication stages .

- Fungicidal Assessment : A comprehensive evaluation of several beta-carboline derivatives showed that modifications at the C1 position significantly influenced antifungal potency. Compounds with phenyl substituents exhibited superior activity compared to other substituents .

Propiedades

IUPAC Name |

1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11/h1-9,15-16,19-20H,10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSUEWDIHUPPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002887 | |

| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82789-18-2 | |

| Record name | 1-Phenyl-tetrahydro-beta-carboline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082789182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 82789-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main research focus regarding 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid in the context of these papers?

A1: Both papers [, ] utilize computational methods ("in-silico studies") to investigate the potential of novel derivatives of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid as HIV-1 reverse transcriptase inhibitors. The research focuses on "de novo" design, meaning they are computationally designing and analyzing new derivatives of this compound. The goal is to identify derivatives with potentially improved activity against HIV-1 reverse transcriptase compared to existing inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.